![molecular formula C7H3Cl2F2NO3 B1402146 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene CAS No. 1417566-69-8](/img/structure/B1402146.png)
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene
Overview
Description
“4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene” is a chemical compound. Based on its name, it likely contains a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The compound also contains chlorine, fluorine, and nitro groups attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, difluoro-methoxy, and nitro groups in the correct positions on the benzene ring . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the chloro, difluoro-methoxy, and nitro groups on the benzene ring . The presence of these groups would likely cause the molecule to be polar, and they could also affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing nature of the chloro, difluoro-methoxy, and nitro groups . These groups could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence and positions of the chloro, difluoro-methoxy, and nitro groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-[chloro(difluoro)methoxy]-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFLDRGNSBILEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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